molecular formula C8H4N2O B2868273 2-Hydroxyisophthalonitrile CAS No. 28177-80-2

2-Hydroxyisophthalonitrile

Cat. No.: B2868273
CAS No.: 28177-80-2
M. Wt: 144.133
InChI Key: WZAIJYCWGMNGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyisophthalonitrile, also known as 2,6-dicyanophenol, is an organic compound with the molecular formula C8H4N2O. It is a derivative of isophthalonitrile, characterized by the presence of a hydroxyl group at the second position of the benzene ring.

Scientific Research Applications

2-Hydroxyisophthalonitrile has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Hydroxyisophthalonitrile suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of potassium cyanide with 2-nitrobenzonitrile in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures around 100°C, yielding this compound with a moderate yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: 2,6-diaminophenol.

    Substitution: Ethers or esters depending on the substituent used.

Comparison with Similar Compounds

    Isophthalonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Phthalonitrile: Another isomer with different substitution patterns on the benzene ring.

    Terephthalonitrile: Similar to isophthalonitrile but with nitrile groups in the para position.

Uniqueness: 2-Hydroxyisophthalonitrile is unique due to the presence of both hydroxyl and nitrile groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

2-hydroxybenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAIJYCWGMNGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.